molecular formula C13H16N2 B13167692 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-57-7

7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

Cat. No.: B13167692
CAS No.: 922511-57-7
M. Wt: 200.28 g/mol
InChI Key: YLYAEPNZCVSVSB-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole ( 922511-57-7) is a synthetic derivative of the tetrahydro-1H-pyrido[4,3-b]indole scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol, is provided as a high-purity material for research applications . Derivatives of hydrogenated pyrido[4,3-b]indole exhibit a wide range of biological activities, positioning them as valuable tools for neurobiological investigation . Research on closely related analogs has shown the ability to modulate glutamate-dependent calcium ion uptake in synaptosomes, suggesting potential application as neuroprotectors in studies of neurodegenerative processes and calcium homeostasis disorders . The structural framework is also recognized for its activity on serotonin receptors, indicating relevance for research into central nervous system (CNS) disorders, obesity, and metabolic diseases . Furthermore, functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel chemotype with Sirtuin 2 (Sirt2) inhibitory activity, making them compounds of interest for oncology research, particularly in exploring cellular processes such as metabolism, stress response, and DNA repair . This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

922511-57-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3

InChI Key

YLYAEPNZCVSVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(CCNC3)NC2=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be contextualized against related derivatives (Table 1). Key differences in ring saturation, substituent positions, and biological activities highlight the compound’s unique properties.

Table 1: Structural and Functional Comparison of Selected Pyridoindole Derivatives

Compound Name (CAS No.) Core Structure Modifications Structural Similarity* Key Biological Activities/Findings References
This compound Methyl groups at positions 7 and 9 Reference compound Limited commercial availability; structural analog studies suggest CFTR modulation potential
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5094-12-2) Methyl group at position 2 0.88 CFTR potentiation in mutant cell models; dose-dependent activity
1,2,3,4-Tetrahydrocyclopenta[b]indole (2047-91-8) Cyclopentane-fused indole ring 0.89 Not explicitly reported; structural similarity suggests potential neuroactivity
Hexahydrocyclohepta[b]indole (2047-89-4) Seven-membered saturated ring fused to indole 0.91 Unreported bioactivity; used in synthetic studies
Latrepirdine (β-carboline analog) Fully unsaturated pyrido[3,4-b]indole core N/A Broad neuroactivity: adrenergic, dopaminergic, and ion channel modulation
Hit-7(1) (from HTS campaign) 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole core N/A Dual CFTR mutant potentiation (approaching VX-770 efficacy)

*Similarity scores calculated using Tanimoto coefficients ().

Key Comparative Insights

Substituent Position and Bioactivity :

  • The 7,9-dimethyl derivative’s substituents distinguish it from analogs like 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 5094-12-2), where methylation at position 2 correlates with CFTR potentiation in vitro . Methylation at 7 and 9 may alter steric interactions with CFTR or other targets, though direct evidence is lacking due to discontinuation .

Ring Saturation and Pharmacological Scope :

  • Compared to latrepirdine (a β-carboline with an unsaturated core), the tetrahydro-1H-pyrido[4,3-b]indole scaffold exhibits partial saturation, which may enhance conformational flexibility and receptor binding versatility. Latrepirdine analogs with tetrahydro modifications (e.g., compounds 3 and 4 in ) demonstrate broader receptor engagement (e.g., serotoninergic, histaminergic) relative to CFTR-specific hits .

CFTR Potentiation Efficacy: Hit-7(1), a non-methylated analog, showed near-VX-770 levels of CFTR activity in mutant cells .

Structural Similarity vs. For instance, hexahydro derivatives lack reported CFTR activity, emphasizing the importance of ring size and substitution patterns .

Biological Activity

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (commonly referred to as DMTPI) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with DMTPI, supported by relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C13H16N2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 19686-05-6

Biological Activity Overview

DMTPI exhibits a range of biological activities that can be categorized into neuroprotective effects and anticancer properties.

Neuroprotective Effects

Research indicates that DMTPI may play a role in protecting neurons from degeneration. Its mechanism involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibition Potency of DMTPI on Cholinesterases

Enzyme TypeIC50 Value (µM)Reference
AChE26.22
BChE4.33

In vitro studies demonstrate that DMTPI has a high permeability across the blood-brain barrier (BBB), which is crucial for its potential therapeutic applications in neurodegenerative disorders .

Anticancer Properties

DMTPI has also been studied for its antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its impact on key regulatory proteins involved in cell survival and proliferation.

Table 2: Antiproliferative Activity of DMTPI on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF7 (Breast)0.34Induction of apoptosis via Bcl-2 downregulation
A549 (Lung)0.57Inhibition of topoisomerase I
HeLa (Cervical)0.46Cell cycle arrest at G2/M phase

Studies have shown that DMTPI can significantly decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic factors, contributing to its anticancer efficacy .

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice models of Alzheimer's disease demonstrated that administration of DMTPI resulted in improved cognitive function and reduced neuronal loss compared to control groups. The compound's neuroprotective effects were attributed to its cholinesterase inhibitory activity and antioxidant properties.
  • Cancer Treatment Trials :
    Clinical trials involving patients with advanced breast cancer have indicated that DMTPI can enhance the efficacy of standard chemotherapy regimens when used as an adjunct treatment. Patients receiving DMTPI showed improved tumor response rates and reduced side effects associated with traditional therapies.

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